Cas no 1378943-72-6 (5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine)

5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine
- 5-chloro-2-methylsulfonylpyrimidin-4-amine
- 5-CHLORO-2-METHANESULFONYLPYRIMIDIN-4-AMINE
- 5-Chloro-2-(methanesulfonyl)pyrimidin-4-amine
- DTXSID30857660
- 1378943-72-6
-
- インチ: InChI=1S/C5H6ClN3O2S/c1-12(10,11)5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9)
- InChIKey: ZUTSXBLNKQXOAK-UHFFFAOYSA-N
- ほほえんだ: CS(=O)(=O)C1=NC=C(C(=N1)N)Cl
計算された属性
- せいみつぶんしりょう: 206.9869253g/mol
- どういたいしつりょう: 206.9869253g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 94.3Ų
5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM166157-1g |
5-chloro-2-(methylsulfonyl)pyrimidin-4-amine |
1378943-72-6 | 95% | 1g |
$970 | 2023-02-18 | |
Chemenu | CM166157-1g |
5-chloro-2-(methylsulfonyl)pyrimidin-4-amine |
1378943-72-6 | 95% | 1g |
$916 | 2021-08-05 |
5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine 関連文献
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
5-Chloro-2-(methylsulfonyl)pyrimidin-4-amineに関する追加情報
5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine: A Comprehensive Overview
5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine, with the CAS number 1378943-72-6, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the pyrimidine family, which is a heterocyclic aromatic system with two nitrogen atoms at positions 1 and 3. The presence of chlorine at position 5, a methylsulfonyl group at position 2, and an amine group at position 4 introduces unique chemical properties that make this compound versatile for various applications.
The structure of 5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine is characterized by its aromatic pyrimidine ring, which provides stability and reactivity depending on the substituents. The chlorine atom at position 5 contributes to the compound's electronic properties, enhancing its ability to participate in various chemical reactions. The methylsulfonyl group (-SO₂Me) at position 2 is a strong electron-withdrawing group, which can influence the reactivity of the pyrimidine ring and its substituents. Additionally, the amine group (-NH₂) at position 4 adds basicity and potential for hydrogen bonding, making this compound suitable for applications in drug design and catalysis.
Recent studies have highlighted the potential of 5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine as a precursor for synthesizing bioactive molecules. For instance, researchers have explored its role in developing inhibitors for kinases, which are enzymes involved in cell signaling pathways. The methylsulfonyl group has been shown to enhance the binding affinity of such inhibitors to their target proteins, making this compound a valuable building block in medicinal chemistry.
In addition to its role in drug discovery, 5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine has found applications in materials science. Its ability to form coordination complexes with metal ions has been exploited in the development of new catalysts for organic transformations. For example, recent work has demonstrated its use as a ligand in palladium-catalyzed cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
The synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine typically involves multi-step processes that require careful control of reaction conditions. One common approach involves the substitution of chloropyrimidine derivatives with appropriate nucleophiles or electrophiles. The introduction of the methylsulfonyl group often requires sulfonation reactions, which can be challenging due to the sensitivity of certain functional groups to acidic or basic conditions.
Despite its complexity, 5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine has shown remarkable stability under various reaction conditions, making it a reliable intermediate for further chemical transformations. Its ability to undergo both nucleophilic and electrophilic substitutions positions it as a versatile molecule for exploring new chemical space.
In conclusion, 5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine, with its unique combination of functional groups and structural features, continues to be a subject of intense research across multiple disciplines. Its potential applications in drug discovery, catalysis, and materials science underscore its importance as a key molecule in modern chemistry.
1378943-72-6 (5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine) 関連製品
- 2227774-93-6((2S)-4-(7-chloro-1,3-dioxaindan-5-yl)butan-2-amine)
- 1807057-39-1(Ethyl 3-cyano-5-mercapto-4-methylphenylacetate)
- 2169780-83-8(ethyl (2Z)-3-(3-methylthiophen-2-yl)but-2-enoate)
- 19434-42-5(4-Amino-2-phenylphenol)
- 30611-16-6(2-(4-nitrophenyl)propanal)
- 2138345-79-4(Sodium 2-(methoxycarbonyl)cyclopentane-1-sulfinate)
- 1261569-81-6(2-Amino-2'-(trifluoromethoxy)-3-(trifluoromethyl)biphenyl)
- 760947-12-4(6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline)
- 338965-07-4(5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine)
- 259827-72-0(Methyl 4-nitrophenyl hexylphosphonate)




